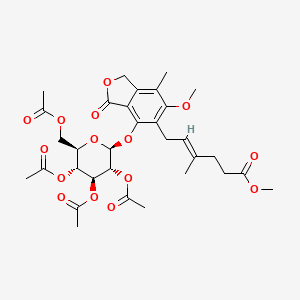

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) involves the esterification of mycophenolic acid with methanol, followed by the phenolic acetylation of the resulting ester. The reaction conditions typically include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale esterification and acetylation reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) can undergo various chemical reactions, including:

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield mycophenolic acid and the corresponding alcohols.

Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.

Substitution: The acetyl groups can be substituted with other acyl groups using acylating agents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Acylating agents such as acetic anhydride or benzoyl chloride.

Major Products Formed

Hydrolysis: Mycophenolic acid and methanol.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Various acylated derivatives depending on the acylating agent used.

Wissenschaftliche Forschungsanwendungen

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

Antiviral Research: Investigated for its potential antiviral properties against various viruses, including influenza A virus.

Immunosuppressive Studies: Used to study the immunosuppressive effects of mycophenolic acid derivatives.

Wirkmechanismus

The mechanism of action of Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides . This inhibition leads to a reduction in the proliferation of T and B lymphocytes, thereby exerting immunosuppressive effects . Additionally, the compound may activate the Akt-mTOR-S6K pathway, contributing to its antiviral effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mycophenolate Mofetil: Another ester derivative of mycophenolic acid used as an immunosuppressant.

Mycophenolate Sodium: A salt form of mycophenolic acid used for similar purposes.

Uniqueness

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) is unique due to its specific acetylated glucoside structure, which may confer distinct biochemical properties and applications compared to other mycophenolic acid derivatives .

Biologische Aktivität

Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-β-D-glucoside) (commonly referred to as MPA methyl ester) is a derivative of mycophenolic acid (MPA), a well-known immunosuppressive agent. This compound exhibits significant biological activity, particularly in the context of immunosuppression and its potential therapeutic applications. This article will delve into the biological activity of MPA methyl ester, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Mycophenolic Acid

Mycophenolic acid is primarily known for its role as an immunosuppressant, particularly in organ transplantation. It functions as a selective, non-competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, MPA effectively reduces the proliferation of lymphocytes, which are crucial for immune responses .

The biological activity of MPA methyl ester is largely attributed to its structural similarity to MPA. It retains the ability to inhibit IMPDH, thereby affecting lymphocyte proliferation. The inhibition of IMPDH leads to a decrease in guanosine triphosphate (GTP) levels, which are essential for DNA and RNA synthesis. This mechanism is particularly effective in lymphocytes due to their reliance on the de novo pathway for nucleotide synthesis .

Pharmacological Effects

-

Immunosuppressive Activity :

- MPA and its derivatives are utilized in preventing organ rejection in transplant patients. The methyl ester form demonstrates comparable efficacy in inhibiting lymphocyte proliferation as seen with standard MPA treatments.

- Side Effects :

- Case Studies :

Research Findings

Recent research has focused on synthesizing various derivatives of mycophenolic acid to enhance efficacy and reduce side effects. For instance:

- Table 1: Comparative Inhibition Potency of Mycophenolic Acid Derivatives

| Compound | IC50 (µM) | Comments |

|---|---|---|

| Mycophenolic Acid | 0.59 | Standard control |

| Mycophenolic Acid Methyl Ester | 1.20 | Comparable potency |

| Other Derivatives (e.g., Hydroxylated) | 24.68 | Reduced activity due to structural changes |

The table illustrates that while MPA methyl ester retains significant inhibitory activity against IMPDH, certain modifications can lead to decreased potency.

Eigenschaften

IUPAC Name |

methyl (E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O15/c1-15(10-12-24(37)39-7)9-11-21-26(40-8)16(2)22-13-42-31(38)25(22)27(21)47-32-30(45-20(6)36)29(44-19(5)35)28(43-18(4)34)23(46-32)14-41-17(3)33/h9,23,28-30,32H,10-14H2,1-8H3/b15-9+/t23-,28-,29+,30-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPXJODRMPWBBL-YKNZQUTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858154 | |

| Record name | Methyl (4E)-6-{6-methoxy-7-methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-1,3-dihydro-2-benzofuran-5-yl}-4-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186295-42-0 | |

| Record name | Methyl (4E)-6-{6-methoxy-7-methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-1,3-dihydro-2-benzofuran-5-yl}-4-methylhex-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.